(4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride
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Overview
Description
“(4-Cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride” is an organic compound that belongs to the family of sulfonyl. It has a CAS Number of 1461714-83-9 . The IUPAC name for this compound is (4-cyanotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10ClNO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-4,6H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 223.68 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Versatile Protecting and Activating Agent for Amine Synthesis
- The compound has been used as a versatile sulfonating agent for amines, where primary and secondary amines are sulfonated efficiently with excellent yields. The resulting Dios-amides, which are activated amines, can be alkylated satisfactorily under specific conditions. The compound is noted for its stability under basic and reductive conditions, and it can be removed by heating in hot aqueous solutions of trifluoroacetic acid (Izumi Sakamoto et al., 2006).
2. Role in RNA-Cleaving DNA Enzyme and Kinetic Solvent Isotope Effects
- The compound has been implicated in studies investigating the kinetics of solvolytic reactions, particularly in understanding the rate constants and kinetic solvent isotope effects for solvolytic reactions of methanesulfonyl chloride (Yun-Jeong Choi et al., 2000).
3. In Electrochemical Studies and cis-trans Isomerization of Fatty Acids
- It plays a role in the one-electron reduction process, leading to the creation of electron adducts and sulfonyl radicals. The compound also plays a significant role in the cis-trans isomerization of mono-unsaturated fatty acid methyl esters in homogeneous solutions (M. Tamba et al., 2007).
4. Synthesis of Methyl Sulfonamide and Process Optimization
- Methanesulfonyl chloride is utilized in the synthesis of methyl sulfonamide through ammonification, with the process conditions being optimized for maximum yield (Zhao Li-fang, 2002).
5. Synthesis of Tetrahydrocarbazoles
- It's involved in the synthesis of tetrahydrocarbazoles, indicating its utility in complex organic syntheses and the formation of novel compounds (R. Gataullin et al., 2003).
6. Electrochemical Properties in Ionic Liquid
- The compound, when combined with AlCl3, forms a room temperature ionic liquid and is used to study the electrochemical properties of vanadium pentoxide films prepared by the sol-gel route (L. Su et al., 2001).
7. Electrochemical Studies of Aryl Sulfones
- It's involved in the study of electrochemical reduction of aryl sulfones, helping in understanding the long-lived radical anions and the reactions they undergo (J. Pilard et al., 2001).
8. Synthesis and Chemical Resistance of Cardo Polysulfonates
- The compound is used in the synthesis of cardo polysulfonates, which are known for their antibacterial activity against microbes and excellent resistance to hydrolytic attack against acids, alkalis, and salt (Y. Patel et al., 2002).
9. Synthesis of Allenecarboxylates
- It's utilized in the synthesis of allenecarboxylates, involving various electrophilic reactions and demonstrating its role in complex chemical syntheses (Ivaylo Ivanov et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-cyano-1,1-dioxothian-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO4S2/c8-15(12,13)6-7(5-9)1-3-14(10,11)4-2-7/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZJFUCJKVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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